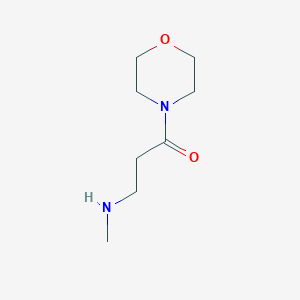

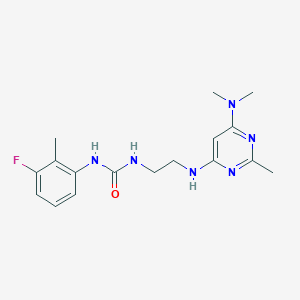

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been developed to target specific biological pathways, making it a valuable tool for studying the mechanisms of various biological processes.

Scientific Research Applications

Polymer Synthesis and Characterization

- Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate has been used in the synthesis of asymmetric difunctional initiators for the preparation of block copolymers via Atom Transfer Radical Polymerization (ATRP) and Stable Free Radical Polymerization (SFRP). This process allows for the creation of polymers with specific structures and functionalities, which are significant in materials science and engineering (Tunca et al., 2001). Additionally, the synthesis of ABC-type triblock copolymers using a combination of ATRP and SFRP has been reported, demonstrating the versatility of this compound in polymer chemistry (Tunca et al., 2002).

Synthetic Methodology Development

- Research on the development of new synthetic routes and methodologies has also been explored. For example, the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides has been achieved, showcasing the compound's utility in creating potent urease inhibitors (Nazir et al., 2018). These inhibitors have potential applications in pharmaceutical research, particularly in the design of drugs targeting specific enzymatic pathways.

Pharmaceutical and Therapeutic Applications

- In pharmaceutical research, the compound has been used as a precursor in the synthesis of various bioactive molecules. The study on the synthesis of spir[4.4]ononane-1,6-dione catalyzed by tetrabutylammonium iodide illustrates the compound's role in generating cyclic structures that may possess therapeutic properties (Wang Jun, 2010).

properties

IUPAC Name |

ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-2-20-16(19)9-8-15(18)17-10-11-21-14(12-17)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAIMKZQSIVPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCOC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(2-phenylmorpholin-4-yl)butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

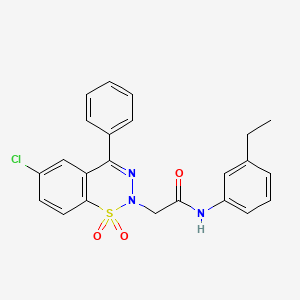

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-6-methoxypyridazine-3-carboxamide](/img/structure/B2893164.png)

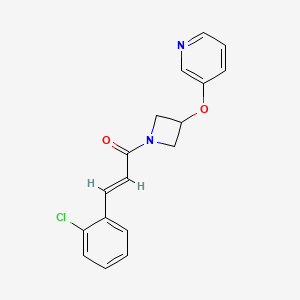

![(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2893171.png)

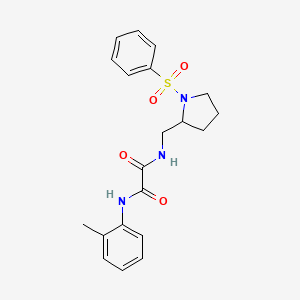

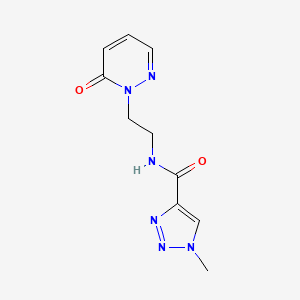

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2893178.png)

![6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893181.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)